N'-[(E)-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]benzohydrazide is a complex organic compound that belongs to the class of benzohydrazides It is characterized by the presence of a benzodioxole ring substituted with methoxy and propyl groups, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]benzohydrazide typically involves the condensation of 4,7-dimethoxy-6-propyl-1,3-benzodioxole-5-carbaldehyde with benzohydrazide. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, alkylating agents, and nitrating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-[(E)-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]benzohydrazide varies depending on its application:
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]benzohydrazide: Similar structure but with different substituents on the aromatic ring.
4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde: A precursor used in the synthesis of the target compound.
Uniqueness
N’-[(E)-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]benzohydrazide is unique due to its specific substitution pattern on the benzodioxole ring, which imparts distinct chemical and biological properties. Its ability to act as a versatile intermediate in organic synthesis and its potential therapeutic applications make it a compound of significant interest.
Properties
Molecular Formula |
C20H22N2O5 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-[(E)-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C20H22N2O5/c1-4-8-14-15(11-21-22-20(23)13-9-6-5-7-10-13)17(25-3)19-18(16(14)24-2)26-12-27-19/h5-7,9-11H,4,8,12H2,1-3H3,(H,22,23)/b21-11+ |
InChI Key |
JXNGQCKXJJXZBK-SRZZPIQSSA-N |
Isomeric SMILES |
CCCC1=C(C(=C2C(=C1OC)OCO2)OC)/C=N/NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCCC1=C(C(=C2C(=C1OC)OCO2)OC)C=NNC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.